molecular formula C15H17NO4S B2524124 Methyl 2-(2,5-dimethylfuran-3-carboxamido)-4,5-dimethylthiophene-3-carboxylate CAS No. 924827-67-8

Methyl 2-(2,5-dimethylfuran-3-carboxamido)-4,5-dimethylthiophene-3-carboxylate

Cat. No.: B2524124
CAS No.: 924827-67-8
M. Wt: 307.36
InChI Key: BOASPAVLIZXLOC-UHFFFAOYSA-N
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Description

Methyl 2-(2,5-dimethylfuran-3-carboxamido)-4,5-dimethylthiophene-3-carboxylate is a thiophene-based heterocyclic compound characterized by a methyl ester at position 3 and a 2,5-dimethylfuran-3-carboxamido substituent at position 2 of the thiophene ring. Its molecular formula is C₁₆H₁₇NO₄S, with a molecular weight of 327.4 g/mol. Structurally, it combines a rigid thiophene core with a fused dimethylfuran moiety, which may influence its electronic properties and biological interactions .

The synthesis of such compounds typically involves the acylation of methyl 2-amino-4,5-dimethylthiophene-3-carboxylate (CAS: 4651-93-8) with an activated derivative of 2,5-dimethylfuran-3-carboxylic acid, such as its acid chloride or mixed anhydride, under reflux conditions in aprotic solvents like toluene or dichloromethane .

Properties

IUPAC Name

methyl 2-[(2,5-dimethylfuran-3-carbonyl)amino]-4,5-dimethylthiophene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO4S/c1-7-6-11(9(3)20-7)13(17)16-14-12(15(18)19-5)8(2)10(4)21-14/h6H,1-5H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOASPAVLIZXLOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)NC2=C(C(=C(S2)C)C)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2,5-dimethylfuran-3-carboxamido)-4,5-dimethylthiophene-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Carboxamide Group: The carboxamide group is introduced via an amide coupling reaction, often using reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Formation of the Thiophene Ring: The thiophene ring is synthesized through a cyclization reaction involving sulfur-containing precursors.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2,5-dimethylfuran-3-carboxamido)-4,5-dimethylthiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of functional groups.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl 2-(2,5-dimethylfuran-3-carboxamido)-4,5-dimethylthiophene-3-carboxylate has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Materials Science: It is explored for use in the development of organic semiconductors and conductive polymers.

    Biological Studies: The compound is used in biochemical assays to study enzyme interactions and metabolic pathways.

    Industrial Applications: It is investigated for its potential use in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 2-(2,5-dimethylfuran-3-carboxamido)-4,5-dimethylthiophene-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Table 1: Key Structural and Bioactive Comparisons

Compound Name Molecular Formula Substituent Key Bioactivity/Findings References
Target Compound : Methyl 2-(2,5-dimethylfuran-3-carboxamido)-4,5-dimethylthiophene-3-carboxylate C₁₆H₁₇NO₄S 2,5-Dimethylfuran-3-carboxamido Hypothesized antioxidant/anti-inflammatory activity (untested in evidence)
Ethyl 2-(2-cyano-3-(4-hydroxyphenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylate C₁₇H₁₇N₃O₄S 4-Hydroxyphenyl acrylamido 70.2% inhibition in carrageenan-induced edema; strong antioxidant activity
Ethyl 2-(2,5-dichlorobenzamido)-4,5-dimethylthiophene-3-carboxylate C₁₆H₁₅Cl₂NO₃S 2,5-Dichlorobenzamido Undisclosed bioactivity; chlorine substituents may enhance lipophilicity
Methyl 2-(1-benzofuran-2-carbonylamino)-4,5-dimethylthiophene-3-carboxylate C₁₇H₁₅NO₄S Benzofuran-2-carbonylamino Unreported activity; benzofuran may alter π-π stacking interactions

Bioactivity Trends

  • Phenolic Substituents: Ethyl 2-(2-cyano-3-(4-hydroxyphenyl)acrylamido) derivatives exhibit 83.1% anti-inflammatory activity (vs. 85% for diclofenac) due to radical-scavenging phenolic -OH groups .
  • Electron-Withdrawing Groups : Chlorine (e.g., 2,5-dichlorobenzamido) may enhance metabolic stability but reduce solubility .
  • Furan vs.

Physicochemical Properties

  • LogP Predictions : The target compound’s XLogP3 is 4.7 (estimated), similar to benzofuran derivatives (4.5–5.0), suggesting moderate lipophilicity .
  • Hydrogen Bonding : The amide (-NHCO-) and ester (-COO-) groups provide hydrogen-bonding sites, critical for target binding in bioactive analogs .

Biological Activity

Methyl 2-(2,5-dimethylfuran-3-carboxamido)-4,5-dimethylthiophene-3-carboxylate is a synthetic compound that has garnered attention due to its potential biological activities. This article reviews the compound's biological activity, focusing on its anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be represented by the molecular formula C17H19NO6C_{17}H_{19}NO_6 with a molecular weight of 333.34 g/mol. Its structural features include a furan moiety and a thiophene ring, which are known to contribute to various biological activities.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. In vitro evaluations have demonstrated its effectiveness against several cancer cell lines:

  • Cell Lines Tested : Breast, colon, lung, and prostate cancer cells.
  • Mechanism of Action : The compound exhibits selective inhibition of topoisomerase II, an enzyme critical for DNA replication and repair. This inhibition leads to increased levels of reactive oxygen species (ROS) in cancer cells, promoting apoptosis (programmed cell death) at the G1 phase of the cell cycle .
Cell Line IC50 (μM) Comparison to Etoposide
Breast CancerLow MicromolarMore effective
Colon CancerLow MicromolarMore effective
Lung CancerLow MicromolarMore effective
Prostate CancerLow MicromolarMore effective

Cytotoxicity and Selectivity

The compound demonstrates low toxicity towards normal cells while maintaining high efficacy against cancerous cells. This selectivity is crucial for developing therapeutic agents that minimize side effects associated with conventional chemotherapy .

Case Studies

  • Study on Topoisomerase Inhibition :
    • A series of compounds based on the 2,5-dimethylthiophene structure were synthesized and tested. Three compounds showed significant topoisomerase II inhibitory activity without intercalating DNA, suggesting a targeted mechanism of action .
    • The study employed molecular docking studies to confirm the binding affinity of these compounds for the topoisomerase II enzyme.
  • Evaluation of ROS Induction :
    • Another investigation focused on the induction of ROS in cancer cells treated with this compound. The results indicated a marked increase in ROS levels post-treatment, correlating with enhanced apoptotic activity .

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